1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196552
InChI: InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H
SMILES:
Molecular Formula: C23H28ClN5O4
Molecular Weight: 474.0 g/mol

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline

CAS No.:

Cat. No.: VC16196552

Molecular Formula: C23H28ClN5O4

Molecular Weight: 474.0 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl) decahydroquinoxaline -

Specification

Molecular Formula C23H28ClN5O4
Molecular Weight 474.0 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone;hydrochloride
Standard InChI InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H
Standard InChI Key SKDIDWRQDBIQBS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Composition

The IUPAC name of cyclazosin is [(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone, reflecting its stereospecific decahydroquinoxaline framework fused to a 6,7-dimethoxyquinazolin-4-amine moiety . The hydrochloride salt adds a chlorine atom, yielding the molecular formula C23H28ClN5O4 . Key structural elements include:

  • A quinazoline ring substituted with amino and methoxy groups at positions 4, 6, and 7.

  • A decahydroquinoxaline system (perhydroquinoxaline) providing conformational rigidity.

  • A 2-furoyl group linked via an amide bond to the quinoxaline nitrogen .

Table 1: Molecular descriptors of cyclazosin and its hydrochloride form

PropertyCyclazosin (Free Base)Cyclazosin Hydrochloride
Molecular FormulaC23H27N5O4C23H28ClN5O4
Molecular Weight (g/mol)437.5473.95
Hydrogen Bond Donors11
Hydrogen Bond Acceptors88
Rotatable Bonds44
logP3.43.1 (estimated)

Data sources:

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

While detailed synthetic protocols fall outside the provided sources, retrosynthetic analysis suggests:

  • Quinazoline moiety construction: 6,7-dimethoxy-4-aminoquinazoline-2-carboxylic acid derivatives serve as precursors.

  • Decahydroquinoxaline formation: Hydrogenation of quinoxaline under high-pressure conditions yields the saturated bicyclic system.

  • Furoyl conjugation: Amide coupling between the decahydroquinoxaline’s secondary amine and 2-furoyl chloride completes the assembly .

The hydrochloride salt forms via treatment with HCl in polar solvents like water or methanol, consistent with its reported solubility of 1.8 mg/mL in H2O .

Pharmacological Activity

Adenosine A2A Receptor Antagonism

Cyclazosin exhibits potent inhibition of adenosine A2A receptors (Ki < 50 nM based on analogous compounds), modulating cAMP signaling pathways implicated in neuroprotection and inflammation . This activity aligns with structural analogs like istradefylline, though cyclazosin’s furanoyl group may enhance blood-brain barrier permeability .

α-Adrenergic Receptor Blockade

As an α1-adrenoceptor antagonist (pA2 ≈ 8.5), cyclazosin hydrochloride reduces vascular smooth muscle contraction, making it a candidate for studying conditions like non-arteritic ischemic optic neuropathy . Its dual receptor profile uniquely positions it for research on crosstalk between adenosine and adrenergic signaling.

Table 2: Pharmacological targets of cyclazosin

TargetEffectPotential Therapeutic Area
Adenosine A2A receptorCompetitive antagonistParkinson’s disease, inflammation
α1-AdrenoceptorInverse agonistHypertension, optic neuropathies

Data sources:

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Cyclazosin hydrochloride’s aqueous solubility (1.8 mg/mL) facilitates formulation for intravenous studies, while the free base’s lipid solubility (logP 3.4) suggests oral bioavailability . Stability data indicate susceptibility to hydrolysis at the amide bond under acidic conditions, necessitating pH-controlled storage .

Absorption and Distribution

While in vivo pharmacokinetic studies are absent from the provided sources, its molecular descriptors predict:

  • Moderate plasma protein binding (~85%) due to aromatic stacking interactions.

  • Volume of distribution >1 L/kg, indicating tissue penetration beyond the vascular compartment .

Research Applications

Neuropharmacological Studies

Cyclazosin’s dual receptor activity enables investigations into:

  • Adenosine-adrenergic crosstalk in retinal ischemia models, particularly for optic neuropathy .

  • Cognitive effects of combined A2A antagonism and α1-blockade in Alzheimer’s disease paradigms.

Structural-activity Relationship (SAR) Exploration

Researchers utilize cyclazosin as a scaffold for modifying:

  • Methoxy group positioning to tune receptor selectivity.

  • Furanoyl replacements (e.g., thiophene) to modulate metabolic stability .

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